Calystegine B1
CAS No.: 127414-86-2
VCID: VC21329246
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
Calystegine B1 is a naturally occurring alkaloid found in various plant species, particularly in the Convolvulaceae family, such as Calystegia sepium (hedge bindweed) and Convolvulus arvensis (field bindweed). These compounds are known for their unique structural features and biological activities, which have sparked interest in the scientific community for their potential applications in medicine and agriculture. Biological Activities of Calystegine B1Calystegine B1 exhibits several notable biological activities, including:
Glycosidase Inhibition
Calystegine B1 has been shown to inhibit α-glucosidase more effectively than other glycosidases, which could be beneficial in managing conditions like diabetes by slowing carbohydrate digestion. Antimicrobial ActivityWhile there is some evidence suggesting antimicrobial properties, detailed studies are needed to fully understand its efficacy and potential applications in this area. Plant Defense MechanismsCalystegine B1 may play a role in plant defense mechanisms by inhibiting glycosidases in insects and other herbivores, thereby protecting the plant from damage. Potential ApplicationsGiven its biological activities, Calystegine B1 has several potential applications:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 127414-86-2 | ||||||||
Product Name | Calystegine B1 | ||||||||
Molecular Formula | C7H13NO4 | ||||||||
Molecular Weight | 175.18 g/mol | ||||||||
IUPAC Name | (1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | ||||||||
Standard InChI | InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 | ||||||||
Standard InChIKey | BQFFLYRIKODYEN-CXNFULCWSA-N | ||||||||
Isomeric SMILES | C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O | ||||||||
SMILES | C1C2C(CC(N2)(C(C1O)O)O)O | ||||||||
Canonical SMILES | C1C2C(CC(N2)(C(C1O)O)O)O | ||||||||
Synonyms | calystegine B(1) calystegine B1 |
||||||||
PubChem Compound | 164245 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume